molecular formula C18H20N4O3 B5760896 N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE

N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE

Cat. No.: B5760896
M. Wt: 340.4 g/mol
InChI Key: DMUWREYMRIIJNX-CPNJWEJPSA-N
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Description

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-nitrobenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the 4-position of the benzohydrazide core and an (E)-configured diethylamino-substituted phenyl methylidene moiety. Its synthesis typically involves condensation reactions between 4-nitrobenzohydrazide and 4-(diethylamino)benzaldehyde under controlled conditions.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(12-8-15)22(24)25/h5-13H,3-4H2,1-2H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUWREYMRIIJNX-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 4-nitrobenzohydrazide in ethanol.
  • Add 4-(diethylamino)benzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain the pure compound.

Industrial Production Methods

Industrial production of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone functional group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the presence of the nitro and diethylamino groups can modulate the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is structurally analogous to other benzohydrazides, differing primarily in substituents and their electronic effects. Key comparisons include:

Compound Name Substituent on Benzohydrazide Core Hydrazone Moiety Substituent Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound 4-NO₂ 4-(Diethylamino)phenyl C₁₈H₁₉N₅O₃ 365.38 Electron-withdrawing NO₂, bulky diethylamino
4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide 4-tert-butyl 4-(Dimethylamino)phenyl C₂₁H₂₆N₄O 374.46 Electron-donating tert-butyl, smaller dimethylamino
4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (HL1) 4-NH₂ 2-hydroxy-6-methyl-4-oxopyran-3-yl C₁₅H₁₆N₄O₃ 300.32 Electron-donating NH₂, heterocyclic substituent
4-(Diethylamino)benzaldehyde N-{(E)-[4-(diethylamino)phenyl]methylidene}hydrazone N/A (hydrazone) 4-(Diethylamino)phenyl C₂₂H₃₀N₄ 350.50 Symmetric diethylamino groups, no nitro

Key Observations :

  • Bulkier substituents (e.g., tert-butyl in ) may hinder crystallization compared to the target compound’s nitro group.

Physicochemical Properties

Property Target Compound Compound 14 HL1 Hydrazone
Solubility Limited data; likely polar aprotic solvents DMSO, ethanol Soluble in DMSO, ethanol (67–76% yield) Not reported
Melting Point Not reported Monoclinic Pbc2 space group No single crystals obtained 350.50 g/mol (molar mass)
Crystallographic Data Not reported Bond lengths/angles within expected ranges Characterization via spectroscopy Symmetric structure, no nitro

Key Observations :

  • The target compound’s crystallographic data remain unreported, whereas compound 14 crystallizes in a monoclinic system with predictable bond parameters.
  • HL1 faced challenges in obtaining single crystals, highlighting the importance of substituent choice in crystallization success.

Comparative Challenges :

  • Bulky diethylamino groups in the target compound may reduce reaction yields compared to smaller substituents (e.g., dimethylamino in ).
  • Nitro groups complicate spectroscopic analysis due to strong absorption bands in FT-IR and UV-Vis .

Electronic and Steric Effects

  • Nitro Group (Target) : Electron-withdrawing nature increases acidity of the hydrazide NH and may enhance intermolecular interactions in the solid state.
  • Diethylamino vs. Dimethylamino: The bulkier diethylamino group in the target compound could sterically hinder packing efficiency compared to compound 14 , affecting solubility and melting behavior.
  • Amino Group (HL1): Electron-donating NH₂ in HL1 may increase solubility in polar solvents compared to the nitro-substituted target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE

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